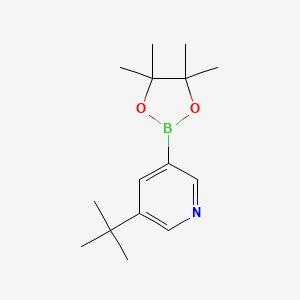
5-Iodo-4-methoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-methoxynicotinonitrile: is an organic compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . It is a solid, typically appearing as white crystals . This compound is used as an intermediate in organic synthesis and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Iodo-4-methoxynicotinonitrile involves the iodination of 2-methoxypyridine to produce 2-iodo-5-methoxypyridine. This intermediate is then reacted with phosphorus tricyanide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-4-methoxynicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new chemical compounds and materials .
Biology: In biological research, this compound can be used to study the effects of halogenated nicotinonitriles on biological systems. It may serve as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mecanismo De Acción
The exact mechanism of action for 5-Iodo-4-methoxynicotinonitrile is not well-documented. like other halogenated nicotinonitriles, it may interact with biological molecules through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its effects on molecular targets and pathways .
Comparación Con Compuestos Similares
- 5-Methoxynicotinonitrile
- 2-Methoxynicotinonitrile
- 4-Chloro-2-methoxynicotinonitrile
- 3-Iodo-5-nitropyridin-4-ol
Comparison: 5-Iodo-4-methoxynicotinonitrile is unique due to the presence of both iodine and methoxy groups on the nicotinonitrile scaffold. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H5IN2O |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
5-iodo-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5IN2O/c1-11-7-5(2-9)3-10-4-6(7)8/h3-4H,1H3 |
Clave InChI |
OCQNJZKWZAOVRI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=NC=C1C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)







![6-Fluorooxazolo[4,5-b]pyridine](/img/structure/B13673576.png)
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13673581.png)



